tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a heterocyclic organic compound It is characterized by its pyrido[3,4-d]pyrimidine core structure, which is substituted with tert-butyl, dichloro, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dichloropyrimidine with tert-butyl acetoacetate in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
Uniqueness
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS No. 916420-27-4) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C₁₂H₁₅Cl₂N₃O₂
- Molecular Weight : 304.17 g/mol
- Structure : The compound features a pyrido-pyrimidine core with two chlorine substituents and a tert-butyl ester group.
Biological Activity Overview
Research indicates that compounds similar to tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine have shown various biological activities, including anti-cancer and anti-microbial properties. The specific activities of this compound are still being elucidated through ongoing research.
Anti-Cancer Activity
A study published in Frontiers in Pharmacology investigated the anti-cancer properties of pyrimidine derivatives. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Although specific data for tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine is limited, related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
Research on pyrimidine derivatives has also highlighted their potential as antimicrobial agents. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, chloroethyl pyrimidine nucleosides were reported to significantly inhibit cell proliferation in A431 vulvar epidermal carcinoma cell lines . This suggests that tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine could possess similar antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of halogen atoms (like chlorine) in the structure enhances biological activity. For example:
- Chlorine Substituents : The dichloro substitution at positions 2 and 4 likely contributes to increased potency against biological targets.
- Tert-butyl Group : This bulky group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅Cl₂N₃O₂ |
Molecular Weight | 304.17 g/mol |
CAS Number | 916420-27-4 |
Anti-Cancer Activity | Cytotoxic effects on cancer cells |
Antimicrobial Activity | Inhibitory effects on bacteria/fungi |
Case Studies
- Inhibition of Cancer Cell Lines : A derivative of pyrido-pyrimidine was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency .
- Antimicrobial Testing : Similar compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Properties
IUPAC Name |
tert-butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-5-4-7-8(6-17)15-10(14)16-9(7)13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOMPAQDWZLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653343 | |
Record name | tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-27-4 | |
Record name | tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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